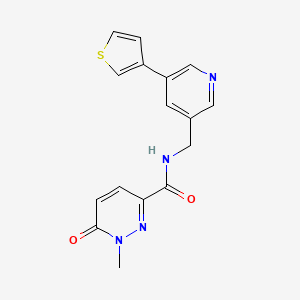
1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a member of the pyridazine family, which has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies, experimental data, and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyridazine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study utilizing an MTT colorimetric assay showed that thiazolopyridazine derivatives had potent cytotoxic effects against various cancer cell lines including HCT-116 (colon), MCF-7 (breast), and A549 (lung) cells. The IC50 values for these compounds ranged from 6.90 to 51.46 μM, indicating promising anticancer potential compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxicity of Pyridazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the N-aryl moiety enhance cytotoxic activity, while electron-donating groups tend to reduce it .
Antimicrobial Activity
In addition to anticancer effects, thiazole and pyridazine derivatives have been reported to possess antimicrobial properties. A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, showing significant efficacy compared to standard antibiotics like oxytetracycline .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 7.8 |
| 3b | Escherichia coli | 15.6 |
The precise mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that the interaction with DNA or inhibition of specific enzyme pathways may play a role in their anticancer and antimicrobial activities .
Case Studies
- Study on Thiazolopyridazine Derivatives : This research focused on synthesizing new thiazolopyridazines and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antibacterial effects of thiazole derivatives against multiple bacterial strains, revealing enhanced activity compared to traditional antibiotics .
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-15(21)3-2-14(19-20)16(22)18-8-11-6-13(9-17-7-11)12-4-5-23-10-12/h2-7,9-10H,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHKGUSNQCOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














